

# ENMD-1068 Hydrobromide: A Technical Guide for Researchers

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ENMD-1068 hydrobromide, a selective antagonist of Protease-Activated Receptor 2 (PAR-2). This document consolidates key information on its chemical properties, mechanism of action, and experimental data from preclinical studies, with a focus on its therapeutic potential in fibrotic diseases and endometriosis.

# **Chemical Identification and Synonyms**

ENMD-1068 and its hydrobromide salt are identified by the following CAS numbers and synonyms.

Identifier	Value		
Compound Name	ENMD-1068 Hydrobromide		
CAS Number	644961-61-5		
ENMD-1068 (Free Base) CAS	789488-77-3		
Chemical Name	N1-(3-methylbutyryl)-N4-(6- aminohexanoyl)piperazine hydrobromide		
Synonyms	1-(6-amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)- piperazine hydrobromide		

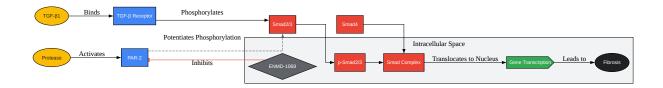


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# Mechanism of Action: PAR-2 Antagonism and Modulation of TGF-β1/Smad Signaling

ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor involved in inflammation and cellular signaling.[1] A primary mechanism of action for ENMD-1068 involves the attenuation of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[1] By inhibiting PAR-2, ENMD-1068 has been shown to reduce the activation of hepatic stellate cells (HSCs) and decrease collagen expression, key events in the pathogenesis of liver fibrosis.[1][2] It also demonstrates anti-proliferative and pro-apoptotic effects on endometrial cells, suggesting its utility in studying endometriosis.[2][3]

## **Signaling Pathway Diagram**



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Caption: ENMD-1068 inhibits PAR-2, which in turn attenuates the TGF- $\beta$ 1/Smad signaling pathway, leading to reduced fibrosis.

## **Quantitative Data**

The following tables summarize the quantitative data reported for ENMD-1068 in various studies.

## **Table 1: In Vitro Activity**



Parameter	Value	Cell Type	Assay	Reference
IC50	~5 mM	Colonocytes	Intracellular Calcium Release	[4]
IC50	1.2 mM	Not Specified	PAR-2 Antagonism	MedChemExpres s
Concentration	10 μΜ	Primary Mouse HSCs	Inhibition of TGF- β1/Smad Signaling	[2]

**Table 2: In Vivo Efficacy in Mouse Models** 



Indication	Model	Dosage	Dosing Regimen	Key Findings	Reference
Liver Fibrosis	CCl4-induced	25 mg/kg and 50 mg/kg (i.p.)	Twice per week for 4 weeks	Reduced ALT/AST levels, collagen content, and α-SMA expression.	[1]
Endometriosi s	Xenograft model in nude mice	25 mg/kg and 50 mg/kg (i.p.)	Daily for 5 days	Dose- dependently inhibited the development of endometriotic lesions.	[3]
Airway Inflammation	OVA-induced allergic asthma	Not specified	Not specified	Inhibited antigen- induced cellular recruitment and peroxidase activity.	[5]
Lung Inflammation	LPS-induced	Not specified	Pre-treatment 1 hour before LPS	Reduced CXCL1 chemokine production.	[6]

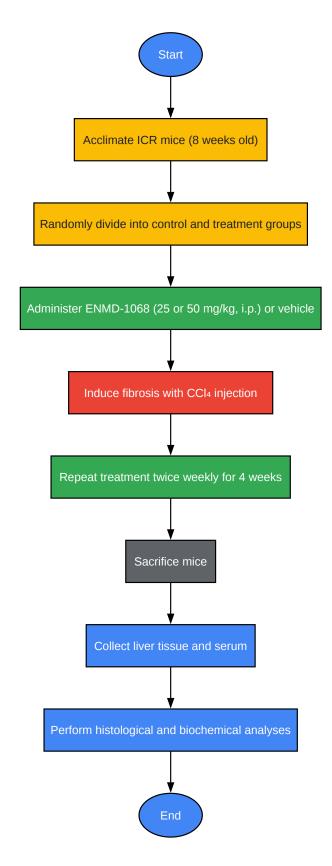
# **Experimental Protocols**

Detailed methodologies for key experiments cited in the literature are provided below.

## In Vivo CCl<sub>4</sub>-Induced Liver Fibrosis Mouse Model



This protocol outlines the induction of liver fibrosis in mice and subsequent treatment with ENMD-1068.





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Caption: Experimental workflow for the in vivo liver fibrosis model.

#### Protocol Steps:

- Animal Model: Eight-week-old male ICR mice are used.
- Fibrosis Induction: Liver fibrosis is induced by intraperitoneal (i.p.) injection of a carbon tetrachloride (CCl<sub>4</sub>) solution.
- Treatment Groups: Mice are divided into a vehicle control group and ENMD-1068 treatment groups (25 mg/kg and 50 mg/kg).
- Dosing: ENMD-1068 or vehicle is administered i.p. twice a week for four weeks.
- Outcome Measures: At the end of the treatment period, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Liver tissues are collected for histological analysis of collagen deposition (e.g., Sirius Red staining) and immunohistochemical analysis of α-smooth muscle actin (α-SMA).[1]

## In Vivo Endometriosis Mouse Model

This protocol describes the establishment of an endometriosis model in mice and treatment with ENMD-1068.

#### Protocol Steps:

- Animal Model: A xenograft model of human endometriosis is created in nude mice.
- Treatment Groups: After induction of endometriosis, mice are divided into a vehicle control group and ENMD-1068 treatment groups (25 mg/kg and 50 mg/kg).
- Dosing: ENMD-1068 or vehicle is administered i.p. daily for five days.
- Outcome Measures: Endometriotic lesions are counted and measured. Lesions are assessed for the production of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) by ELISA. Immunohistochemistry is used to evaluate the activation of nuclear



factor-κB (NF-κB), expression of vascular endothelial growth factor (VEGF), cell proliferation (Ki-67), and apoptosis (TUNEL assay).[3]

## In Vitro Intracellular Calcium Release Assay

This assay measures the ability of ENMD-1068 to inhibit PAR-2 agonist-induced intracellular calcium mobilization.

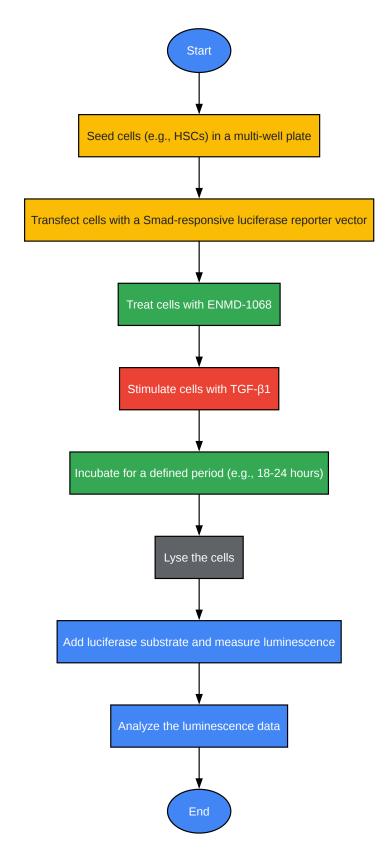
### **Protocol Steps:**

- Cell Culture: Culture cells (e.g., colonocytes, hepatic stellate cells) to near confluency in a 96-well plate.[4][7]
- Dye Loading: Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) and then incubate with a calcium-sensitive fluorescent dye such as Fura-2 AM. This is typically done for about one hour at room temperature in the dark.[7][8]
- De-esterification: After loading, wash the cells to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells for approximately 20-30 minutes.[7]
- Treatment: Add ENMD-1068 at various concentrations to the cells and incubate for a short period.
- Stimulation: Stimulate the cells with a PAR-2 agonist (e.g., trypsin or SLIGRL-NH<sub>2</sub>).[1]
- Measurement: Measure the fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence plate reader. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.[7][8]
- Data Analysis: Calculate the inhibition of the agonist-induced calcium release by ENMD-1068 to determine its IC<sub>50</sub> value.[9]

# In Vitro Smad Transcriptional Activity Assay (Luciferase Reporter Assay)



This assay quantifies the effect of ENMD-1068 on TGF- $\beta$ 1-induced Smad-dependent gene transcription.[1][10]





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Caption: Experimental workflow for the Smad transcriptional activity luciferase reporter assay.

#### Protocol Steps:

- Cell Culture and Transfection: Plate cells (e.g., hepatic stellate cells) and transfect them with a luciferase reporter plasmid containing Smad-binding elements (SBEs) upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.[10][11]
- Treatment: After transfection, treat the cells with varying concentrations of ENMD-1068.
- Stimulation: Stimulate the cells with TGF-β1 to activate the Smad signaling pathway.[1]
- Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for luciferase expression.[11]
- Cell Lysis: Lyse the cells to release the luciferase enzyme.
- Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. If a dual-luciferase system is used, the activity of both luciferases is measured sequentially.[12]
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The reduction in TGF-β1-induced luciferase activity in the presence of ENMD-1068 indicates the inhibitory effect on Smad transcriptional activity.[11]

## Conclusion

ENMD-1068 hydrobromide is a valuable research tool for investigating the role of PAR-2 in various pathological processes, particularly those involving inflammation and fibrosis. Its ability to antagonize PAR-2 and subsequently inhibit the TGF- $\beta$ 1/Smad signaling pathway provides a clear mechanism for its observed effects in preclinical models of liver fibrosis and endometriosis. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret



studies involving this compound. Further investigation is warranted to fully elucidate its therapeutic potential.

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